2,5-dichloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
2,5-Dichloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of two chlorine atoms on the benzene ring and a benzothiazole moiety, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 2,5-dichlorobenzoic acid with 6-chloro-2-aminobenzothiazole. The reaction is carried out in the presence of a coupling agent such as phosphorus oxychloride (POCl3) under reflux conditions . The reaction mixture is then poured over crushed ice to precipitate the product, which is subsequently purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used to facilitate the substitution of chlorine atoms.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced species .
Scientific Research Applications
2,5-Dichloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, analgesic, and antimicrobial agent.
Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is explored for its use in the synthesis of other bioactive molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-aminobenzothiazole: A precursor in the synthesis of the compound.
2,5-Dichlorobenzoic Acid: Another precursor used in the synthesis.
Benzothiazole Derivatives: Other compounds in the benzothiazole family with similar structures and potential bioactivities.
Uniqueness
2,5-Dichloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide is unique due to its specific substitution pattern and the presence of both benzothiazole and benzamide moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H7Cl3N2OS |
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Molecular Weight |
357.6 g/mol |
IUPAC Name |
2,5-dichloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C14H7Cl3N2OS/c15-7-1-3-10(17)9(5-7)13(20)19-14-18-11-4-2-8(16)6-12(11)21-14/h1-6H,(H,18,19,20) |
InChI Key |
OTKBQSODBRYKBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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